N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical properties that make it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with benzylamine under specific conditions to form the desired amine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the spirocyclic amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-3,3-dimethylspiro[3.3]heptan-1-one, while reduction could produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-one: A related compound with a ketone group instead of an amine.
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-ol: A similar compound with a hydroxyl group.
Uniqueness
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine is unique due to its spirocyclic structure and the presence of both benzyl and amine groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds, making it a valuable subject for research and application in various fields.
Eigenschaften
Molekularformel |
C16H23N |
---|---|
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine |
InChI |
InChI=1S/C16H23N/c1-15(2)11-14(16(15)9-6-10-16)17-12-13-7-4-3-5-8-13/h3-5,7-8,14,17H,6,9-12H2,1-2H3 |
InChI-Schlüssel |
BXJGKPXNOPGZEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C12CCC2)NCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.